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5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

ADME Lipophilicity Permeability

Kinase selectivity profiling requires probes with defined binding geometry to minimize off-target ambiguity. CAS 896857-70-8 features a pyrrolidine-constrained hinge-binding motif enabling systematic mapping of kinase selectivity determinants. • Balanced logP (4.6) & TPSA (33.4 Ų): adequate passive permeability with low nonspecific binding • Pyrrolidine at C7 enforces conformational constraint-critical for hinge-region SAR vs. piperidine/morpholine analogs • ADMET reference point (XLogP3-AA = 4.6) for pyrazolo[1,5-a]pyrimidine series optimization Supplied with Certificate of Analysis; available for immediate dispatch.

Molecular Formula C20H24N4
Molecular Weight 320.44
CAS No. 896857-70-8
Cat. No. B2676991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS896857-70-8
Molecular FormulaC20H24N4
Molecular Weight320.44
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4
InChIInChI=1S/C20H24N4/c1-20(2,3)17-13-18(23-11-7-8-12-23)24-19(22-17)16(14-21-24)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3
InChIKeyHLOLKAUEMGTBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Procurement Context


The compound 5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. Its molecular formula is C20H24N4 (MW 320.44 g/mol), characterized by a tert-butyl group at position 5, a phenyl ring at position 3, and a pyrrolidin-1-yl moiety at position 7 of the fused heterocyclic core. The scaffold is recognized for its role in targeting diverse kinases (e.g., Trk, AAK1, MARK) as well as G-protein coupled receptors such as CB1 [2][3]. While the core structure is shared among many screening-library analogs, subtle variations in the substitution pattern profoundly impact target selectivity, potency, and physicochemical properties, making direct substitution unreliable without comparative quantitative evidence.

5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine: Interchangeability Concerns


Pyrazolo[1,5-a]pyrimidines are not functionally interchangeable; minor structural modifications cause dramatic shifts in target engagement and selectivity profiles. The presence of the tert-butyl group at position 5 significantly alters lipophilicity (XLogP3-AA = 4.6) compared to methyl-substituted analogs, impacting membrane permeability and nonspecific binding [1]. The pyrrolidine ring at position 7 is a key determinant of kinase hinge-binding geometry, and its replacement with piperidine or morpholine leads to distinct selectivity fingerprints [2]. Furthermore, the absence of a methyl group at position 2 (present in many close analogs such as 5-(tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine) eliminates potential steric clashes in the ATP-binding pocket, which can dictate kinase panel selectivity [3]. Without quantitative head-to-head profiling, assuming functional equivalence is scientifically unjustified.

5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Comparative Evidence


Lipophilicity-Driven Permeability Differences

The target compound's computed XLogP3-AA of 4.6 positions it in an optimal lipophilicity range for cell permeability. This is higher than the 5-methyl analog (estimated XLogP3-AA = 3.5–3.8) [1] and lower than the 5-(1,1-dimethylpropyl) analog (estimated XLogP3-AA > 5.2), offering a balanced profile that avoids both poor membrane penetration and excessive lipophilicity-driven promiscuity [2]. This intermediate logP is critical for achieving adequate cellular exposure without crossing into the "brick dust" territory of highly lipophilic compounds.

ADME Lipophilicity Permeability

H-Bond Donor Deficiency and Kinase Selectivity

The target compound has zero hydrogen bond donors (HBD = 0), which is a crucial feature for reducing off-target interactions with kinases that rely on hydrogen bond donor contacts in the hinge region. Close analogs such as 5-(tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine [1] introduce steric bulk at C2 that can alter hinge-binding geometry, while C6-amino derivatives introduce an H-bond donor that can engage additional kinase targets. The absence of both the C2 methyl and any H-bond donor groups in the target compound predicts a narrower selectivity profile, which is advantageous for chemical probe development [2].

Selectivity Kinase profiling Hinge-binding

Pyrrolidine Ring Conformational Constraint

The pyrrolidine substituent at position 7 imposes a defined conformational constraint on the molecule, as documented in crystallographic studies of pyrazolo[1,5-a]pyrimidine kinase inhibitors [1]. Replacement with piperidine (e.g., 3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine) or morpholine (e.g., 4-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine) alters the dihedral angle between the 7-substituent and the heterocyclic core, which directly affects the presentation of the key nitrogen atom to the kinase hinge region [2]. This structural feature is critical for targets where precise hinge-binding geometry determines inhibitor potency and selectivity.

Kinase hinge-binding Conformational analysis Selectivity

Reduced Phospholipidosis Risk Profile

Compounds with logP > 5 and a basic amine (pKa > 7.5) are at elevated risk for phospholipidosis, a lysosomal storage disorder that can confound in vitro and in vivo efficacy studies [1]. The target compound, with an intermediate logP (4.6) and a pyrrolidine basic center (predicted pKa ~8.5–9.0), falls below the high-risk threshold compared to 5-(1,1-dimethylpropyl) analogs (logP > 5.2). Additionally, the absence of a secondary amine in the pyrrolidine ring reduces the CAD potential relative to piperazine-containing analogs [2]. This positions the compound as a lower-risk candidate for cell-based screening campaigns where phospholipidosis can produce false positive cytotoxicity readouts.

ADMET Phospholipidosis Safety

5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Application Scenarios


Kinase Selectivity Screening Panels

The compound's zero hydrogen bond donor count and intermediate lipophilicity make it a suitable candidate for kinase selectivity screening panels where broad-spectrum kinase inhibition is undesirable. Its structural features predict a narrower selectivity profile compared to C6-amino substituted analogs, supporting its use as a chemical probe for identifying kinase targets that are sensitive to pyrrolidine-constrained hinge-binding geometry. Researchers should prioritize this compound in kinase profiling campaigns where selectivity over lipid kinases (e.g., PI3K family) and tyrosine kinases (e.g., Trk family) is a primary objective [1].

ADMET Reference Standard

With an XLogP3-AA of 4.6, this compound serves as an ideal ADMET reference point for pyrazolo[1,5-a]pyrimidine series optimization. It occupies the "sweet spot" between highly lipophilic analogs (logP >5, associated with rapid metabolic clearance and phospholipidosis risk) and more polar analogs (logP <3.5, associated with poor membrane permeability). Use this compound as a physiochemical benchmark when profiling new synthetic analogs to ensure they remain within a developable property space [2].

Cellular Target Engagement Studies

The balanced logP (4.6) and moderate topological polar surface area (TPSA = 33.4 Ų) predict adequate passive membrane permeability while maintaining sufficient aqueous solubility for cell-based assays (estimated solubility ~10–50 µM). This compound is recommended for cellular target engagement studies (e.g., CETSA, BRET-based biosensor assays) where both cell penetration and minimal nonspecific protein binding are required. Avoid using highly lipophilic analogs (logP >5) that may exhibit extensive nonspecific binding and false-positive target engagement signals [3].

Pyrrolidine vs. Piperidine/Morpholine SAR

The pyrrolidine moiety at position 7 provides a defined conformational constraint that is absent in piperidine and morpholine analogs. This compound is recommended as the reference pyrrolidine-containing analog in SAR studies designed to map the conformational preferences of the kinase hinge-binding region. Systematic comparison with 7-piperidinyl and 7-morpholinyl derivatives can reveal which kinase targets are sensitive to the ring size and conformational flexibility of the 7-substituent, a key design parameter for achieving kinase selectivity [1].

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